
(S)-2-Hydroxymethylcyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Hydroxymethylcyclohexanone is an organic compound with the molecular formula C7H12O2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (S)-2-Hydroxymethylcyclohexanone can be synthesized through several methods. One common approach involves the reduction of (S)-2-Cyclohexenone using a suitable reducing agent such as sodium borohydride (NaBH4) in the presence of methanol. The reaction typically occurs at room temperature and yields this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of (S)-2-Cyclohexenone using a palladium catalyst under high pressure and temperature conditions. This method ensures high yield and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-Hydroxymethylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (S)-2-Cyclohexenone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can yield (S)-2-Methylcyclohexanol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form (S)-2-Chloromethylcyclohexanone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in the presence of a base.
Major Products:
Oxidation: (S)-2-Cyclohexenone.
Reduction: (S)-2-Methylcyclohexanol.
Substitution: (S)-2-Chloromethylcyclohexanone.
Aplicaciones Científicas De Investigación
(S)-2-Hydroxymethylcyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of (S)-2-Hydroxymethylcyclohexanone involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activity, receptor binding, and other biochemical processes, leading to its observed effects.
Comparación Con Compuestos Similares
®-2-Hydroxymethylcyclohexanone: The enantiomer of (S)-2-Hydroxymethylcyclohexanone, with similar chemical properties but different biological activity.
2-Cyclohexenone: A structurally related compound that lacks the hydroxyl group.
2-Methylcyclohexanol: A reduction product of this compound.
Uniqueness: this compound is unique due to its chiral nature and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Propiedades
Fórmula molecular |
C7H12O2 |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(2S)-2-(hydroxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C7H12O2/c8-5-6-3-1-2-4-7(6)9/h6,8H,1-5H2/t6-/m0/s1 |
Clave InChI |
SIGZQOSGZJNAKB-LURJTMIESA-N |
SMILES isomérico |
C1CCC(=O)[C@@H](C1)CO |
SMILES canónico |
C1CCC(=O)C(C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



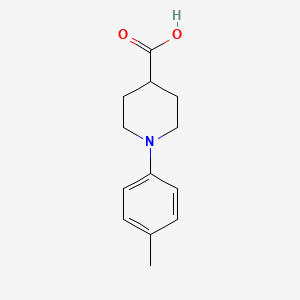
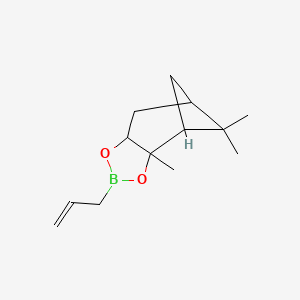

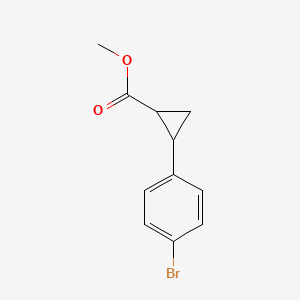
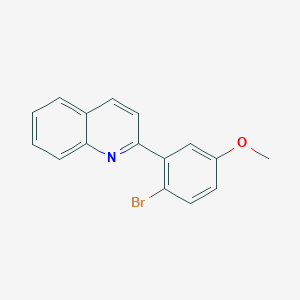
![1-Bromo-3-chlorobicyclo[1.1.1]pentane](/img/structure/B12282054.png)
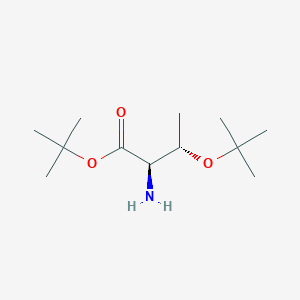
![(3E)-6-methoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B12282062.png)

![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12282070.png)
![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(phenylmethoxy)phenoxy]methyl]piperidine](/img/structure/B12282075.png)

![7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol](/img/structure/B12282083.png)
